Zatosetron maleate is derived from the natural product tropinone and synthesized through various organic chemistry techniques. Its chemical formula is , with a molecular weight of approximately 464.94 g/mol. The compound is classified under several categories, including:
The synthesis of Zatosetron maleate involves several key steps that focus on stereoselectivity and yield optimization. The initial synthesis pathway utilizes tropinone and 5-chlorosalicylic acid as starting materials.
The process has been optimized to enhance yield and purity while addressing challenges related to raw material quality and stereochemical control .
Zatosetron maleate's molecular structure can be analyzed through its chemical formula and spatial configuration.
The three-dimensional conformation can be modeled using computational chemistry tools to predict binding interactions with the 5-HT3 receptor .
Zatosetron maleate participates in various chemical reactions primarily involving its functional groups.
Zatosetron maleate acts primarily as an antagonist at the 5-HT3 receptor, which is part of the G protein-coupled receptor family involved in neurotransmission.
Zatosetron maleate possesses distinct physical and chemical properties that influence its application in medicine.
These properties are critical for formulating effective drug delivery systems .
Zatosetron maleate has several scientific applications due to its pharmacological profile.
The versatility of Zatosetron maleate makes it a valuable compound in both clinical settings and research laboratories .
Initial research into 5-HT3 receptor antagonists focused on simple aroyltropanamide derivatives, where benzoyl groups were conjugated to tropane-based amines. Early compounds featured benzoyl derivatives of tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) or 3α-aminotropane. These prototypes exhibited only weak antagonistic activity in functional assays, as measured by their ability to block serotonin-induced bradycardia in anesthetized rats. For instance, unsubstituted benzoyl-tropane analogues demonstrated ED50 values >100 µg/kg, indicating insufficient receptor affinity for clinical utility [1] [6].
A pivotal discovery emerged when the benzoyl moiety was replaced with dihydrobenzofuran-based esters and amides. This structural modification yielded a >100-fold increase in 5-HT3 receptor affinity compared to early benzoyl derivatives. Specifically, benzofuran-7-carboxamide derivatives showed superior receptor binding due to optimal spatial orientation of the carboxamide group, which enhanced hydrogen bonding with the receptor’s extracellular domain. This shift established dihydrobenzofuranyl carboxamides as the foundational scaffold for SAR refinement [1].
Table 1: Impact of Aroyl Moiety on 5-HT3 Antagonism
Aroyl Moiety | Tropane Amine | ED50 (µg/kg, i.v.) | Receptor Selectivity |
---|---|---|---|
Benzoyl | 3α-Aminotropane | >100 | Low |
Benzofuran-5-carboxamide | 3α-Aminotropane | 15.2 | Moderate |
Benzofuran-7-carboxamide | 3α-Aminotropane | 0.86 | High |
Regiochemistry of the carboxamide attachment on the benzofuran ring proved critical for activity. Systematic evaluation of benzofuran-5-carboxamide vs. benzofuran-7-carboxamide isomers revealed that 7-carbamyl regiochemistry was indispensable for high-affinity binding. Analogues with the carboxamide at the 5-position exhibited ED50 values of 15.2 µg/kg, whereas the 7-regioisomer (zatosetron prototype) reduced this to 0.86 µg/kg—a 17-fold enhancement in potency. This resulted from improved van der Waals contacts between the 7-carboxamide and a hydrophobic subpocket in the 5-HT3 receptor’s binding site [1] [6].
Stereoelectronic effects further modulated activity. The planarity of the benzofuran ring and its dihedral angle relative to the tropane amine influenced conformational stability during receptor engagement. Molecular modeling confirmed that the 7-carboxamide’s orientation permitted optimal hydrogen bonding with Thr178 of the 5-HT3A receptor subunit, a residue less accessible to the 5-isomer [6].
Introduction of substituents to the benzofuran core significantly impacted pharmacokinetic and pharmacodynamic properties:
Table 2: SAR of Benzofuran Substituents in Zatosetron Analogues
Substituent Position | Modification | ED50 (µg/kg, i.v.) | Duration (h, oral) |
---|---|---|---|
5-H | None | 3.4 | 1.8 |
5-Cl | Zatosetron | 0.86 | >6 |
5-Br | Bromo analogue | 1.2 | 5.2 |
2-H,2-H | Non-dimethylated | 1.1 | 1.9 |
2-CH3,2-CH3 | Zatosetron | 0.86 | >6 |
The bicyclic tropane amine’s stereochemistry was rigorously optimized. The endo-configuration of the 8-methyl-8-azabicyclo[3.2.1]octan-3-amine moiety (3α-position) proved essential. Exo-diastereomers exhibited >50-fold lower affinity (ED50 = 45 µg/kg) due to steric clashes with the receptor’s transmembrane helices. In contrast, the endo-conformer positioned the tropane nitrogen optimally for cation-π interactions with the receptor’s aspartate residue (Asp80) [1] [6].
Additionally, the (Z)-2-butenedioate (maleate) salt form enhanced crystallinity and aqueous solubility. The carboxylic acid groups of maleate formed salt bridges with the protonated tropane nitrogen, improving bioavailability. This configuration was retained in the final compound, zatosetron maleate [6].
Table 3: Influence of Stereochemistry on 5-HT3 Antagonism
Tropane Configuration | Relative Potency | Receptor Binding (Ki, nM) |
---|---|---|
endo-3α-Amine | 1.0 (Reference) | 0.12 |
endo-3β-Amine | 0.3 | 0.41 |
exo-3α-Amine | 0.02 | 6.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7